An In-depth Technical Guide to H-Tz-PEG4-PFP: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to H-Tz-PEG4-PFP: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of H-Tz-PEG4-PFP, a heterobifunctional crosslinker integral to advancements in bioconjugation and drug development. This molecule incorporates a terminal tetrazine moiety for bioorthogonal "click" chemistry and a pentafluorophenyl (PFP) ester for efficient amine ligation, connected by a hydrophilic polyethylene glycol (PEG) spacer.
Chemical Structure and Physicochemical Properties
H-Tz-PEG4-PFP is comprised of three key functional components: a 1,2,4,5-tetrazine ring (H-Tz), a tetraethylene glycol spacer (PEG4), and a pentafluorophenyl (PFP) ester. The "H" designation in H-Tz signifies a hydrogen atom on the tetrazine ring, distinguishing it from alkyl-substituted tetrazines. This structural feature influences its reactivity and stability.
Below is the proposed chemical structure of H-Tz-PEG4-PFP:
Caption: Proposed chemical structure of H-Tz-PEG4-PFP.
Table 1: Estimated Physicochemical Properties of H-Tz-PEG4-PFP
| Property | Estimated Value | Source |
| Molecular Formula | C23H21F5N4O7 | Calculated based on proposed structure. |
| Molecular Weight | ~576.43 g/mol | Calculated based on proposed structure. |
| Appearance | Pink to red solid or oil | Based on the characteristic color of tetrazine-containing compounds.[1] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM).[1] | The PEG4 linker enhances solubility in aqueous buffers.[1][2] |
| Storage Conditions | -20°C, desiccated, protected from light. | PFP esters are moisture-sensitive.[3] Tetrazines can be light-sensitive. |
| Reactivity | Tetrazine reacts with trans-cyclooctene (TCO).[4][5] | PFP ester reacts with primary and secondary amines.[3][6] |
Synthesis of H-Tz-PEG4-PFP
The synthesis of H-Tz-PEG4-PFP is a multi-step process that involves the synthesis of the H-Tetrazine-PEG4-acid precursor followed by the activation of the carboxylic acid to a PFP ester.
Caption: Proposed synthetic workflow for H-Tz-PEG4-PFP.
Experimental Protocol: Synthesis of H-Tz-PEG4-acid
This protocol outlines a potential synthetic route to the key intermediate, H-Tz-PEG4-acid.
Step 1: Synthesis of (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine
-
To a solution of 4-cyanobenzaldehyde in a suitable organic solvent, add formamidine acetate and hydrazine hydrate.[7]
-
Stir the reaction mixture at room temperature for the time specified in the literature, typically several hours.
-
The intermediate dihydrotetrazine is then oxidized to the desired tetrazine using a mild oxidizing agent such as sodium nitrite in an acidic aqueous solution.[7]
-
Purify the resulting (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine by column chromatography.
Step 2: Coupling to PEG4 linker
-
Dissolve Fmoc-NH-PEG4-COOH and a coupling agent such as HATU or HBTU in an anhydrous organic solvent like DMF.
-
Add a non-nucleophilic base (e.g., DIPEA) to the mixture.
-
Add the (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine to the activated PEG linker solution.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the Fmoc-protected H-Tz-PEG4-acid conjugate.
Step 3: Fmoc Deprotection
-
Dissolve the purified Fmoc-protected conjugate in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and purify the resulting H-Tz-PEG4-acid.
Step 4: PFP Esterification
-
Dissolve the H-Tz-PEG4-acid and pentafluorophenol in an anhydrous solvent such as dichloromethane or ethyl acetate.
-
Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction at room temperature overnight.
-
Filter to remove the urea byproduct and purify the final H-Tz-PEG4-PFP product by column chromatography.
Applications in Drug Development
H-Tz-PEG4-PFP is a powerful tool in drug development, primarily utilized for the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).
-
Bioorthogonal Ligation: The tetrazine moiety participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO).[4][8] This "click" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[1][2]
-
Amine-Reactive Conjugation: The PFP ester is a highly efficient activating group for carboxylic acids, enabling their conjugation to primary and secondary amines to form stable amide bonds.[3][9] PFP esters are generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to higher conjugation efficiencies, particularly in aqueous environments.[3][6]
-
PEG Spacer: The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and the resulting bioconjugate, reduces aggregation, and can minimize steric hindrance between the conjugated molecules.[2][10]
These features make H-Tz-PEG4-PFP ideal for two-step bioconjugation strategies. For instance, a targeting antibody can be modified with TCO, and a therapeutic payload can be conjugated to the PFP ester of H-Tz-PEG4-PFP. The two components can then be joined via the tetrazine-TCO ligation.
Caption: Two-step workflow for ADC synthesis using H-Tz-PEG4-PFP.
Experimental Protocols
Protocol: Conjugation of H-Tz-PEG4-PFP to an Amine-Containing Molecule
This protocol provides a general procedure for labeling proteins or other biomolecules containing primary amines with H-Tz-PEG4-PFP.
Materials:
-
H-Tz-PEG4-PFP
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the H-Tz-PEG4-PFP Solution: Immediately before use, dissolve the H-Tz-PEG4-PFP in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[6]
-
Reaction: a. Add the desired molar excess of the H-Tz-PEG4-PFP stock solution to the biomolecule solution while gently vortexing. A 10- to 20-fold molar excess of the linker is a common starting point. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[6][11]
-
Quenching (Optional): To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted H-Tz-PEG4-PFP and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Caption: Experimental workflow for conjugating H-Tz-PEG4-PFP to a biomolecule.
Disclaimer: This document is intended for informational purposes for research professionals. The provided protocols are general guidelines and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. precisepeg.com [precisepeg.com]
